molecular formula C14H13BClNO3 B2777048 B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-98-6

B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B2777048
CAS No.: 874287-98-6
M. Wt: 289.52
InChI Key: YRKLVXMKCMVKAZ-UHFFFAOYSA-N
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Description

B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted lewis base donors .

Mode of Action

The mode of action of this compound is likely related to its boronic acid group. Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows them to interact with their targets in a reversible manner, which can be advantageous in various biochemical processes.

Biochemical Pathways

Boronic acids are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the suzuki coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The general physical and chemical properties of boron reagents, including boronic acids, have been evaluated .

Result of Action

The ability of boronic acids to form reversible covalent complexes can have various effects at the molecular and cellular level, depending on the specific targets and the nature of the interaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of boronic acids to form reversible covalent complexes . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy of reactions involving boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient formation of the desired organoborane compound . The reaction conditions often include the use of solvents such as ethanol, DMF, or DMSO, which can influence the yield and properties of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for hydrolysis, and various catalysts for Suzuki–Miyaura coupling reactions . The conditions for these reactions are generally mild, making the compound versatile for various synthetic applications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Properties

IUPAC Name

[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLVXMKCMVKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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